1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one
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Overview
Description
1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one is a complex organic compound that features a unique structure combining aziridine, piperidine, and phenyl groups
Preparation Methods
The synthesis of 1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one typically involves multiple steps. One common synthetic route includes the nucleophilic ring-opening of aziridines, which are known for their ring strain and reactivity . The preparation of aziridines can be achieved through various methods, including the reaction of epoxides with sulfonamides . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one involves its interaction with molecular targets, potentially including enzymes and receptors. The aziridine ring is known for its reactivity, which can lead to the formation of covalent bonds with biological molecules, altering their function .
Comparison with Similar Compounds
Similar compounds to 1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one include other aziridine-containing molecules and piperidine derivatives. These compounds share structural similarities but may differ in their reactivity and biological activity. For example, 1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-1-yl]ethanone is a related compound with a similar core structure but different functional groups.
Properties
IUPAC Name |
1-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18-3-1-2-10-20(18)15-6-8-17(9-7-15)22-13-16-12-19(16)11-14-4-5-14/h6-9,14,16H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIPNDIIQZMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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